molecular formula C15H13N3O B8313942 7-Amino-2-(4-methyl-pyridin-3-yl)-2H-isoquinolin-1-one

7-Amino-2-(4-methyl-pyridin-3-yl)-2H-isoquinolin-1-one

Cat. No. B8313942
M. Wt: 251.28 g/mol
InChI Key: QAENATRSKOPLCT-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

10% Pd—C (20 mg) was added to a solution of 2-(4-methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one (I-24b: 140 mg, 0.4982 mmol) in methanol (8 mL) under nitrogen atmosphere. The resulting mixture was hydrogenated in a Parr hydrogenator at room temperature for 3.30 hours. The reaction was monitored by TLC (5% methanol in CHCl3). The reaction mixture was filtered; the filtrate was concentrated and dried to afford 100 mg of the product (79.9% yield).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][C:12]([N+:18]([O-])=O)=[CH:13][CH:14]=2)[C:9]1=[O:21]>CO.C(Cl)(Cl)Cl.[Pd]>[NH2:18][C:12]1[CH:11]=[C:10]2[C:15]([CH:16]=[CH:17][N:8]([C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[CH3:1])[C:9]2=[O:21])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2C=C1)[N+](=O)[O-])=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.3 h
Name
Type
product
Smiles
NC1=CC=C2C=CN(C(C2=C1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 79.9%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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